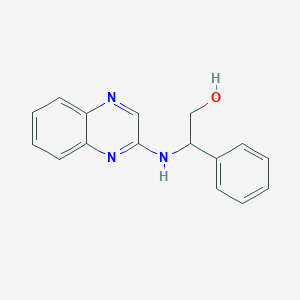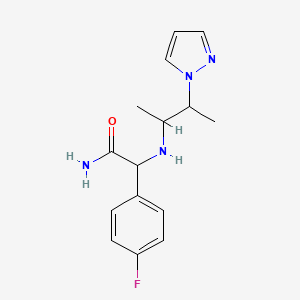
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea involves the inhibition of certain enzymes, such as monoamine oxidase and acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters in the brain, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea can have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and alleviate symptoms of depression. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea in lab experiments is its ability to selectively inhibit certain enzymes. This can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have a beneficial effect on cognitive function in animal models. Another potential direction for research is its use as an antiviral or antibacterial agent, as it has shown promise in this area as well. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea involves several steps, including the reaction of 1-(1-pyridin-2-ylpiperidin-4-yl)urea with propargyl bromide in the presence of a base. The resulting compound is then treated with methyl iodide to yield the final product.
Scientific Research Applications
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been shown to have antiviral and antibacterial properties.
properties
IUPAC Name |
1-methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-9-17-15(20)18(2)13-7-11-19(12-8-13)14-6-4-5-10-16-14/h1,4-6,10,13H,7-9,11-12H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNIXMUMSLOMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=CC=N2)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573649.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)

![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)

![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)